6-(2-Piperidin-4-ylethoxy)nicotinic acid
Description
6-(2-Piperidin-4-ylethoxy)nicotinic acid (CAS No. 1706462-52-3) is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid core substituted with a 2-(piperidin-4-yl)ethoxy group at the 6-position. Its IUPAC name is 6-(2-piperidin-4-ylethoxy)pyridine-3-carboxylic acid, with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . The compound features two hydrogen bond donors and five hydrogen bond acceptors, suggesting moderate solubility in polar solvents. Its InChIKey (JSOHVTAUBXKVGN-UHFFFAOYSA-N) provides a unique identifier for structural verification .
The ethoxy-piperidine moiety in this compound may enhance membrane permeability or receptor binding compared to simpler nicotinic acid derivatives.
Properties
IUPAC Name |
6-(2-piperidin-4-ylethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-1-2-12(15-9-11)18-8-5-10-3-6-14-7-4-10/h1-2,9-10,14H,3-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOHVTAUBXKVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Piperidin-4-ylethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where the ethoxy group is introduced to the nicotinic acid moiety, followed by the attachment of the piperidine ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of pyridine derivatives. For instance, nicotinic acid can be produced by the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Piperidin-4-ylethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while reduction may produce reduced nicotinic acid derivatives .
Scientific Research Applications
6-(2-Piperidin-4-ylethoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(2-Piperidin-4-ylethoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act on nicotinic acid receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and have therapeutic effects .
Comparison with Similar Compounds
Impact of Linker Length
Piperidine Modifications
- Methylpiperazine (132521-70-1) : Substituting piperidine with a methylpiperazine ring introduces a basic nitrogen, which could enhance solubility in acidic environments (e.g., gastric fluid) .
Pharmacological and Physicochemical Properties
While direct efficacy data for this compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:
- Hyperphosphatemia Management : Nicotinic acid derivatives (e.g., nicotinic acid itself) reduce serum phosphate levels in dialysis patients by inhibiting sodium-phosphate cotransporters. However, meta-analyses of 12 clinical trials show variable efficacy, with only 50% of studies being randomized controlled trials (RCTs) . The ethoxy-piperidine group in the target compound may improve bioavailability compared to unmodified nicotinic acid.
- Solubility and Bioavailability: The hydrogen bond donors/acceptors in this compound suggest moderate solubility, but its ethoxy linker likely enhances permeability compared to shorter-chain derivatives like 1216644-32-4 .
Biological Activity
6-(2-Piperidin-4-ylethoxy)nicotinic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinic acid moiety linked to a piperidine group via an ethoxy chain. This structural configuration is believed to influence its biological activity significantly.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1706462-52-3 |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.30 g/mol |
This compound primarily acts as a selective modulator of nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, it influences neurotransmitter release and neuronal excitability, which can have various effects on the central nervous system (CNS).
Key Mechanisms:
- Receptor Modulation : Enhances or inhibits nAChR activity depending on receptor subtype and concentration.
- Neuroprotective Effects : Exhibits potential in protecting neuronal cells from apoptosis through modulation of signaling pathways associated with cell survival.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Antinociceptive Properties : Experimental models indicate that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
- Cognitive Enhancement : Preliminary data suggests potential benefits in cognitive function, particularly in models of cognitive decline associated with age or disease.
Case Studies
Several case studies have examined the effects of this compound:
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of the compound resulted in improved memory performance and reduced amyloid plaque accumulation. The findings suggest a neuroprotective role that may be attributed to its action on nAChRs .
Case Study 2: Analgesic Effects in Chronic Pain Models
In a controlled trial involving rats with induced chronic pain, treatment with this compound led to a significant reduction in pain behaviors compared to control groups. The results indicate its potential utility as an analgesic agent .
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:
- Bioavailability : The compound exhibits favorable bioavailability, allowing for effective dosing in therapeutic settings.
- Safety Profile : Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its potential for clinical use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
